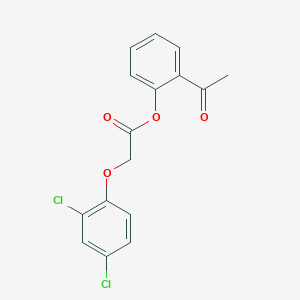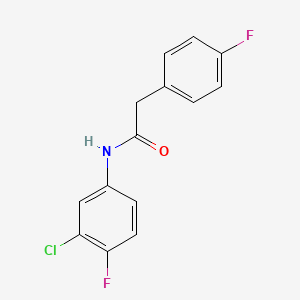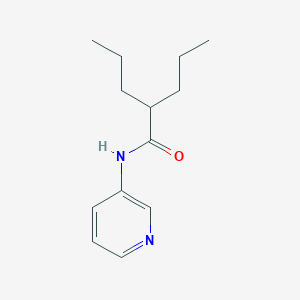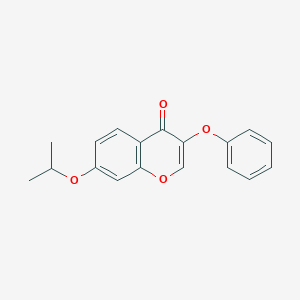![molecular formula C14H10ClFN2OS B5762060 N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide, commonly known as CFTR inhibitor-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in the regulation of chloride and bicarbonate transport across epithelial cells.
Mecanismo De Acción
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172 binds to a specific site on the this compound protein and inhibits its function. The exact mechanism of inhibition is not fully understood, but it is believed to involve the disruption of the ATP-binding site on the protein. This prevents the protein from undergoing the conformational changes that are necessary for chloride transport.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to inhibit this compound function in a dose-dependent manner. It has also been shown to increase the stability of the this compound protein and prevent its degradation. In addition, this compound inhibitor-172 has been shown to have anti-inflammatory effects in CF epithelial cells by reducing the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172 is its potency and selectivity for this compound inhibition. It has been shown to be more effective than other this compound inhibitors in correcting the abnormal chloride transport in CF epithelial cells. However, its use in lab experiments is limited by its solubility and stability. This compound inhibitor-172 is highly insoluble in water and organic solvents, which makes it difficult to use in cell-based assays. In addition, this compound inhibitor-172 is prone to degradation in aqueous solutions, which limits its shelf-life.
Direcciones Futuras
There are several future directions for the research on N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172. One direction is to improve its solubility and stability to make it more suitable for use in cell-based assays. Another direction is to investigate its potential therapeutic applications in other diseases that involve abnormal this compound function, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea. Finally, the development of more potent and selective this compound inhibitors that target different sites on the protein could lead to the development of more effective therapies for CF and other diseases.
Métodos De Síntesis
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172 is synthesized through a multi-step reaction. The starting material is 3-chloro-4-fluoroaniline, which is converted to the corresponding sulfonamide by reaction with chlorosulfonic acid. The sulfonamide is then treated with thionyl chloride to form the corresponding sulfonyl chloride. Finally, the sulfonyl chloride is reacted with benzamide in the presence of a base to yield this compound inhibitor-172.
Aplicaciones Científicas De Investigación
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve abnormal this compound function. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the this compound gene, which encodes the this compound protein. This compound inhibitor-172 has been shown to correct the abnormal chloride transport in CF epithelial cells in vitro and in vivo. It has also been shown to improve the function of this compound mutants that are resistant to other this compound modulators.
Propiedades
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-11-8-10(6-7-12(11)16)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLSUCUQEJXKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5761985.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5761990.png)
![N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)
![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5762008.png)


![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)

![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)

![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)